6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of an amino group at the 6th position, a sec-butyl group at the 1st position, and a thioxo group at the 2nd position of the pyrimidine ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of sec-butylamine with thiourea and ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Sec-butylamine reacts with thiourea in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the desired thioxopyrimidine ring.
The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 6-Amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 6-Amino-1-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs
Biological Activity
6-Amino-1-sec-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS Number: 1365938-72-2) is a compound of interest due to its potential biological activities, particularly in the fields of anti-infective and anti-cancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C8H13N3OS, with a molecular weight of 199.27 g/mol. The compound features a thioxo group which is significant for its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of pyrimidinones, including this compound, exhibit antimicrobial properties. A study focusing on the structure-activity relationship (SAR) indicated that modifications at the N-3 position can enhance activity against specific bacterial strains. For instance, certain substitutions led to improved inhibition rates against Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of Pyrimidinone Derivatives
Compound Name | MIC (µM) | Target Pathogen |
---|---|---|
Compound A | 5.08 | Mtb |
Compound B | 10.25 | Staphylococcus aureus |
This compound | TBD | TBD |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival .
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on glioblastoma cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through the modulation of Bcl-2 family proteins.
- Disruption of Cellular Signaling : It may interfere with signaling cascades that promote cell proliferation and survival.
Properties
IUPAC Name |
6-amino-1-butan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-5(2)11-6(9)4-7(12)10-8(11)13/h4-5H,3,9H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXKBENAAHVDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=O)NC1=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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